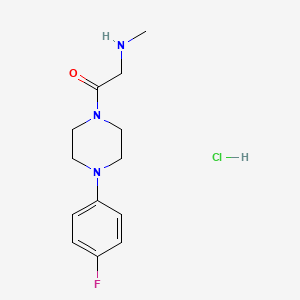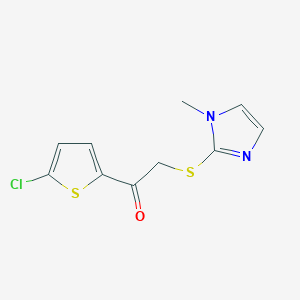
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine is a synthetic organic compound that belongs to the class of amines It is characterized by the presence of a dichlorophenyl group and a thiazole ring, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine typically involves the following steps:
Formation of the Dichlorophenyl Intermediate: The starting material, 3,4-dichlorobenzene, undergoes a series of reactions to introduce functional groups necessary for further transformations.
Thiazole Ring Formation: The thiazole ring is synthesized through a cyclization reaction involving appropriate precursors.
Coupling Reaction: The dichlorophenyl intermediate is coupled with the thiazole ring under specific reaction conditions to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Common techniques include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For efficient and scalable production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Various catalysts may be used to facilitate specific reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines.
Applications De Recherche Scientifique
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(3,4-Dichlorophenyl)-N-((2-methylthiazol-4-yl)methyl)ethan-1-amine: shares structural similarities with other compounds containing dichlorophenyl and thiazole groups.
Comparison: Compared to similar compounds, it may exhibit unique properties due to the specific arrangement of functional groups and the presence of the thiazole ring.
Uniqueness
Chemical Properties: The unique combination of dichlorophenyl and thiazole groups imparts distinct chemical properties.
Biological Activity: Its specific structure may result in unique biological activities and interactions with molecular targets.
Propriétés
Formule moléculaire |
C13H14Cl2N2S |
|---|---|
Poids moléculaire |
301.2 g/mol |
Nom IUPAC |
1-(3,4-dichlorophenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H14Cl2N2S/c1-8(10-3-4-12(14)13(15)5-10)16-6-11-7-18-9(2)17-11/h3-5,7-8,16H,6H2,1-2H3 |
Clé InChI |
GVDMYSZBWLLPGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CS1)CNC(C)C2=CC(=C(C=C2)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5,6-Dihydro-4H-pyrrolo[3,2,1-ij]quinolin-4-one](/img/structure/B14916611.png)

![1-({3-[(10aS)-1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl]phenyl}carbonyl)piperidine-4-carboxylic acid](/img/structure/B14916626.png)
![4-Methoxy-N-[4-(3-methoxy-pyrazin-2-ylsulfamoyl)-phenyl]-benzamide](/img/structure/B14916634.png)







![2,3-Dihydropyrazolo[5,1-b]oxazol-7-ylmethanol](/img/structure/B14916681.png)

